Cas no 919026-20-3 (2,6-dimethylmorpholine-4-sulfonyl chloride)
2,6-dimethylmorpholine-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,6-dimethylmorpholine-4-sulfonyl chloride
- 2,6-dimethyl-4-Morpholinesulfonyl chloride
- 2,5-DIMETHOXYANILINE
- BS-13626
- BB 0262200
- EN300-34891
- 2,6-dimethylmorpholine-4-sulfonyl chloride, AldrichCPR
- 2,6-dimethylmorpholine-4-sulfonylchloride
- CS-0283350
- DTXSID30585517
- AKOS016051287
- Z228588920
- AKOS000321499
- SCHEMBL566934
- FT-0679128
- MFCD08444962
- 919026-20-3
-
- MDL: MFCD08444962
- Inchi: 1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3
- InChI Key: IOHUKINMPIUAFU-UHFFFAOYSA-N
- SMILES: ClS(N1CC(C)OC(C)C1)(=O)=O
Computed Properties
- Exact Mass: 213.02300
- Monoisotopic Mass: 213.0226421g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.378
- Boiling Point: 303.153°C at 760 mmHg
- Flash Point: 137.142°C
- Refractive Index: 1.518
- PSA: 54.99000
- LogP: 1.59790
2,6-dimethylmorpholine-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D483023-50mg |
2,6-dimethylmorpholine-4-sulfonyl chloride |
919026-20-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D483023-100mg |
2,6-dimethylmorpholine-4-sulfonyl chloride |
919026-20-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D483023-500mg |
2,6-dimethylmorpholine-4-sulfonyl chloride |
919026-20-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
| abcr | AB266400-250 mg |
2,6-Dimethyl-4-morpholinesulfonyl chloride |
919026-20-3 | 250 mg |
€168.30 | 2023-07-20 | ||
| abcr | AB266400-1 g |
2,6-Dimethyl-4-morpholinesulfonyl chloride |
919026-20-3 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB266400-5 g |
2,6-Dimethyl-4-morpholinesulfonyl chloride |
919026-20-3 | 5 g |
€749.60 | 2023-07-20 | ||
| abcr | AB266400-250mg |
2,6-Dimethyl-4-morpholinesulfonyl chloride; . |
919026-20-3 | 250mg |
€168.30 | 2025-04-15 | ||
| abcr | AB266400-1g |
2,6-Dimethyl-4-morpholinesulfonyl chloride; . |
919026-20-3 | 1g |
€230.10 | 2025-04-15 | ||
| abcr | AB266400-5g |
2,6-Dimethyl-4-morpholinesulfonyl chloride; . |
919026-20-3 | 5g |
€749.60 | 2025-04-15 | ||
| eNovation Chemicals LLC | Y1262738-1g |
2,6-DIMETHYLMORPHOLINE-4-SULFONYL CHLORIDE |
919026-20-3 | 95% | 1g |
$185 | 2024-06-06 |
2,6-dimethylmorpholine-4-sulfonyl chloride Suppliers
2,6-dimethylmorpholine-4-sulfonyl chloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2,6-dimethylmorpholine-4-sulfonyl chloride
Comprehensive Guide to 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3): Properties, Applications, and Market Insights
2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3) is a specialized sulfonyl chloride derivative widely used in organic synthesis and pharmaceutical research. This compound belongs to the morpholine family, characterized by its unique sulfonylation reactivity, making it valuable for constructing complex molecular architectures. With the growing demand for high-performance intermediates in drug discovery, this chemical has gained significant attention in recent years.
The molecular structure of 2,6-dimethylmorpholine-4-sulfonyl chloride features a morpholine ring with two methyl groups at the 2 and 6 positions, coupled with a reactive sulfonyl chloride moiety. This configuration provides excellent stability while maintaining high reactivity for nucleophilic substitution reactions. Researchers particularly value its ability to introduce the 2,6-dimethylmorpholine-4-sulfonyl group into target molecules, a feature increasingly important in modern medicinal chemistry and material science applications.
In pharmaceutical applications, CAS 919026-20-3 serves as a key building block for various biologically active compounds. Its incorporation into drug candidates can enhance pharmacokinetic properties, including improved solubility and metabolic stability. Recent studies highlight its utility in developing kinase inhibitors and GPCR modulators, addressing current therapeutic challenges in oncology and CNS disorders. The compound's versatility also extends to peptide modification and proteomics research, where it functions as an efficient sulfonylation reagent.
The synthesis of 2,6-dimethylmorpholine-4-sulfonyl chloride typically involves the chlorosulfonation of 2,6-dimethylmorpholine under controlled conditions. Manufacturers employ advanced purification techniques to ensure high purity levels (>98%), critical for sensitive applications. Analytical characterization by NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, while HPLC analysis guarantees purity standards required by the pharmaceutical industry.
From a commercial perspective, the global market for specialty sulfonyl chlorides like 919026-20-3 has shown steady growth, driven by expanding drug discovery programs and bioconjugation technologies. Leading suppliers offer this compound in various packaging options, from gram-scale quantities for research laboratories to kilogram amounts for industrial-scale production. The pricing reflects its high-value application status, with current market trends indicating increasing demand from contract research organizations and biotech startups.
Handling 2,6-dimethylmorpholine-4-sulfonyl chloride requires standard laboratory precautions for reactive sulfonyl compounds. Proper storage conditions (typically under inert atmosphere at low temperatures) ensure long-term stability. Researchers frequently inquire about its solubility profile (excellent in common organic solvents like DCM and THF) and reactivity with amines, which is particularly relevant for amide bond formation strategies in combinatorial chemistry.
Recent innovations have explored the use of CAS 919026-20-3 in click chemistry applications and biomarker development. Its compatibility with various catalytic systems and microwave-assisted reactions has expanded its utility in high-throughput synthesis platforms. These developments align with current industry trends toward green chemistry and atom-efficient transformations, making this compound increasingly relevant in sustainable pharmaceutical manufacturing.
Quality control protocols for 2,6-dimethylmorpholine-4-sulfonyl chloride emphasize rigorous testing for residual solvents and byproducts, ensuring compliance with stringent regulatory requirements. Analytical certificates typically include detailed spectroscopic data and chromatographic profiles, providing researchers with comprehensive material characterization. This level of documentation is particularly valuable for patent applications and regulatory submissions in the pharmaceutical sector.
The future outlook for 919026-20-3 appears promising, with emerging applications in protein engineering and diagnostic reagent development. As the pharmaceutical industry continues to explore novel targeted therapies and precision medicine approaches, the demand for specialized building blocks like this sulfonyl chloride derivative is expected to grow. Ongoing research into its structure-activity relationships may uncover additional therapeutic applications, further solidifying its position in the fine chemicals market.
For researchers considering 2,6-dimethylmorpholine-4-sulfonyl chloride for their projects, several key factors should be evaluated: the compound's reactivity with specific functional groups, optimal reaction conditions for desired transformations, and appropriate workup procedures. Many scientific publications detail successful applications of this reagent in complex syntheses, providing valuable references for method development. The compound's balance of reactivity and stability makes it particularly useful for multistep synthesis and parallel synthesis approaches.
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